Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Non-fluorinated quinolone synthesis Nemonoxacin intermediate Pharmaceutical intermediate sourcing

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 221221-16-5; molecular formula C₁₄H₁₂FNO₄; MW 277.25) is a fluorinated quinolone-3-carboxylic acid building block that serves as the essential ring-closure intermediate (Nemonoxacin Intermediate-1) for the synthesis of the approved non-fluorinated quinolone (NFQ) antibiotic nemonoxacin and its malate salt formulation. Unlike the ubiquitous 6,7-difluoro-8-methoxyquinolone intermediates that feed into conventional 6-fluoro fluoroquinolone APIs such as gatifloxacin and moxifloxacin, this compound bears a single fluorine at the C-7 position while leaving the C-6 position unsubstituted—a regiochemical feature that is mandatory for constructing the NFQ pharmacophore, where the C-7 fluorine acts as the leaving group for nucleophilic aromatic substitution and the C-6 hydrogen confers the non-fluorinated character that distinguishes nemonoxacin from all traditional fluoroquinolones.

Molecular Formula C14H12FNO4
Molecular Weight 277.25 g/mol
CAS No. 221221-16-5
Cat. No. B125447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS221221-16-5
Synonyms1-Cyclopropyl-1,4-dihydro-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic Acid;  1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
Molecular FormulaC14H12FNO4
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F
InChIInChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
InChIKeyBZHFSDYKFLNPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 221221-16-5): Core Intermediate for Next-Generation Non-Fluorinated Quinolones


1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 221221-16-5; molecular formula C₁₄H₁₂FNO₄; MW 277.25) is a fluorinated quinolone-3-carboxylic acid building block that serves as the essential ring-closure intermediate (Nemonoxacin Intermediate-1) for the synthesis of the approved non-fluorinated quinolone (NFQ) antibiotic nemonoxacin and its malate salt formulation . Unlike the ubiquitous 6,7-difluoro-8-methoxyquinolone intermediates that feed into conventional 6-fluoro fluoroquinolone APIs such as gatifloxacin and moxifloxacin, this compound bears a single fluorine at the C-7 position while leaving the C-6 position unsubstituted—a regiochemical feature that is mandatory for constructing the NFQ pharmacophore, where the C-7 fluorine acts as the leaving group for nucleophilic aromatic substitution and the C-6 hydrogen confers the non-fluorinated character that distinguishes nemonoxacin from all traditional fluoroquinolones . The compound is also catalogued as Nemonoxacin Impurity 30, providing dual utility as both a synthetic intermediate and an analytical reference standard for pharmaceutical quality control .

Why 6,7-Difluoro or 6-Fluoro Quinolone Intermediates Cannot Substitute for CAS 221221-16-5 in NFQ-Targeted Synthesis Programs


The quinolone intermediate market is dominated by 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its ethyl ester (CAS 112811-71-9), which serve as the core scaffold for gatifloxacin- and moxifloxacin-type fluoroquinolones . However, these 6,7-difluoro intermediates are fundamentally incompatible with non-fluorinated quinolone (NFQ) synthesis because the C-6 fluorine—once installed—is chemically persistent through all downstream transformations and cannot be selectively removed. The target compound CAS 221221-16-5 solves this by substituting fluorine exclusively at C-7, where it functions as a competent leaving group for nucleophilic aromatic substitution (SₙAr) with the requisite amine side chain, while the C-6 position retains a hydrogen atom that is carried through to the final NFQ API . Attempting to use a 6,7-difluoro intermediate would yield a 6-fluoro final product—defeating the purpose of the NFQ design strategy, which was specifically developed to eliminate the C-6 fluorine to reduce acute intravenous toxicity, clastogenicity, and phototoxicity relative to 6-fluorinated quinolone counterparts [1].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 221221-16-5)


Intermediate Specificity: CAS 221221-16-5 Is the Exclusive Ring-Closure Acid for Nemonoxacin API, Not a Generic Fluoroquinolone Intermediate

CAS 221221-16-5 is explicitly designated as Nemonoxacin Intermediate-1 (奈诺沙星环合酸) and is the committed ring-closure acid intermediate in the published and patented synthesis of nemonoxacin malate, the approved non-fluorinated quinolone antibiotic . In contrast, the structurally related 6,7-difluoro analog (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 112811-72-0, and its ethyl ester CAS 112811-71-9) is designated as the key intermediate for gatifloxacin and moxifloxacin . The two intermediates feed into entirely divergent final API structures: nemonoxacin (C-6 = H, non-fluorinated) versus gatifloxacin/moxifloxacin (C-6 = F, 6-fluoro fluoroquinolones). A published nemonoxacin malate synthesis route confirms that CAS 221221-16-5 (as its ethyl ester) is converted through boron chelate formation, coupling with (3S,5S)-5-methylpiperidin-3-yl carbamate, and subsequent deprotection to yield nemonoxacin, with an overall total yield of approximately 65% from this intermediate [1].

Non-fluorinated quinolone synthesis Nemonoxacin intermediate Pharmaceutical intermediate sourcing

Regiochemical Differentiation: C-7 Fluoro vs. C-6 Fluoro Substitution Pattern Enables the Non-Fluorinated Quinolone Pharmacophore

The target compound places the single fluorine substituent at the C-7 position of the quinolone nucleus (SMILES: COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F, confirming C-7 = F, C-6 = H), as verified by PubChem [1]. In standard fluoroquinolone intermediates such as the gatifloxacin/moxifloxacin precursor (CAS 112811-71-9), fluorine occupies both C-6 and C-7 (6,7-difluoro pattern). The C-7 fluorine in the target compound is positioned para to the quinolone N-1 and ortho to the C-8 methoxy group, making it activated for SₙAr displacement by amine nucleophiles. Critically, the C-6 position retains a hydrogen atom, which is carried through to the final nemonoxacin structure. This is not a trivial substitution: the NFQ drug design strategy, as articulated by Roychoudhury et al. (2002), was specifically conceived to replace the C-6 fluorine with hydrogen to reduce acute intravenous toxicity and clastogenicity relative to 6-fluorinated quinolone counterparts [2]. The target compound's regiochemistry is therefore the enabling structural feature that distinguishes the NFQ synthesis pathway from all conventional fluoroquinolone syntheses.

Regiochemistry Nucleophilic aromatic substitution Fluoroquinolone SAR NFQ design

Process Efficiency: Continuous Flow Microreactor Synthesis Achieves 95% Conversion and >85% Yield for This Specific Intermediate with 24-Hour to Minutes Time Reduction

A 2023 Chinese patent disclosure (CN patent application published 2023-01-31) describes a continuous-flow microreactor method specifically for synthesizing quinolone intermediates including this compound. The method achieves a conversion rate of ≥95% and an isolated yield of >85% for the target intermediate (Compound ii in the patent schematic, which corresponds to CAS 221221-16-5 or its close precursor) [1]. This represents a dramatic improvement over conventional batch processing: the overall operation time is reduced from approximately 24 hours (traditional batch method) to several minutes (continuous flow), while simultaneously eliminating the need for methanol and methyl tert-butyl ether solvents and simplifying the post-reaction workup [1]. The patent explicitly states that this method enables full-process continuous and automated operation, high product purity, high yield, and suitability for industrial-scale production [1].

Continuous flow chemistry Microreactor synthesis Process intensification Quinolone intermediate manufacturing

Downstream Product Activity Advantage: Nemonoxacin (Derived from This Intermediate) Demonstrates ≥4-Fold Superior Potency Over Levofloxacin and Moxifloxacin Against Key Gram-Positive Pathogens

While the target compound itself is an intermediate and not a final antibacterial agent, the resulting API nemonoxacin—which is exclusively synthesized from this intermediate—has been shown in a definitive 2,440-isolate surveillance study to be at least fourfold more active than levofloxacin and moxifloxacin against most gram-positive cocci [1]. Specifically, nemonoxacin demonstrated an MIC₉₀ of 0.5 μg/mL (range 0.015–2 μg/mL) against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), an MIC₉₀ of 0.015 μg/mL (range ≤0.008–0.25 μg/mL) against Streptococcus pneumoniae, and an MIC₉₀ of 1 μg/mL (range 0.03–128 μg/mL) against Enterococcus faecalis [1]. Activity against gram-negative bacilli was similar to that of levofloxacin and moxifloxacin, indicating that the NFQ scaffold preserves gram-negative coverage while enhancing gram-positive potency [1]. An in vivo murine infection model further confirmed a 4- to 16-fold MIC advantage of nemonoxacin over levofloxacin [2].

Nemonoxacin antibacterial activity MRSA Streptococcus pneumoniae MIC comparison Non-fluorinated quinolone

8-Methoxy Safety Differentiation: Quinolones Bearing the C-8 Methoxy Group (Including Nemonoxacin from This Intermediate) Show Reduced Phototoxicity and Clonogenicity vs. C-8 Chloro and C-8 Fluoro Analogs

The J. Med. Chem. study by Sanchez et al. (1995) established that a series of 1-cyclopropyl-6-fluoro-8-methoxyquinolone-3-carboxylic acids—the class to which the target compound's downstream products belong—exhibited antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria equivalent to the most active 8-substituted compounds (specifically 8-F and 8-Cl analogs) while demonstrating a concomitant reduction in several potential side effects, including phototoxicity and clonogenicity (mammalian cell cytotoxicity), compared to quinolones with classic C-8 substitution (H, F, Cl) [1]. Although this study evaluated 6-fluoro-8-methoxyquinolones (not the non-fluorinated nemonoxacin directly), the C-8 methoxy safety advantage is a class-level property of the 8-methoxyquinolone pharmacophore that is retained in nemonoxacin and is directly attributable to the 8-methoxy group installed via the target intermediate [1]. The 8-ethoxy derivatives had an even better safety profile but were significantly less active (2-3 dilutions) in the antibacterial assay, underscoring the optimal balance of potency and safety achieved by the 8-methoxy substitution [1].

Phototoxicity Clonogenicity C-8 methoxy quinolone safety Structure-side effect relationships

Dual Utility as Impurity Reference Standard: CAS 221221-16-5 Is Certified as Nemonoxacin Impurity 30 for ANDA/DMF Analytical Requirements

Beyond its primary role as a synthetic intermediate, CAS 221221-16-5 is formally designated as Nemonoxacin Impurity 30 (Nemonoxacin Impurity 20 in some catalogues) and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in pharmaceutical analysis . This dual identity means that the same CAS-numbered compound serves both synthesis and analytical quality control (QC) functions in nemonoxacin API development, method validation, stability studies, and regulatory submissions (ANDA, DMF) [1]. This is in contrast to the 6,7-difluoro intermediates (CAS 112811-71-9, 112811-72-0), which are catalogued as gatifloxacin/moxifloxacin intermediates and corresponding impurities but are not applicable to nemonoxacin analytical workflows.

Pharmaceutical impurity standard Nemonoxacin quality control ANDA submission Reference standard

Optimal Scientific and Industrial Application Scenarios for 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 221221-16-5)


Non-Fluorinated Quinolone (NFQ) Antibacterial Discovery and Lead Optimization Programs

This compound is the optimal starting scaffold for medicinal chemistry programs exploring the non-fluorinated quinolone (NFQ) chemical space. Because the C-7 fluorine is positioned for facile SₙAr displacement while the C-6 position is already set as hydrogen (the defining feature of the NFQ class), researchers can directly diversify the C-7 position with various amine side chains without the need for post-coupling dehalogenation or defluorination steps. The resulting NFQ library retains the 8-methoxy group, which the Sanchez et al. (1995) study established as providing antibacterial activity equivalent to 8-F and 8-Cl substituents but with reduced phototoxicity and clonogenicity [1]. This pre-optimized scaffold allows SAR exploration at C-7 while maintaining the validated C-8 methoxy safety advantage.

Generic Nemonoxacin API Process Development and Scale-Up

For pharmaceutical manufacturers pursuing generic nemonoxacin (Taigexyn®) development following patent expiry, CAS 221221-16-5 is the mandatory ring-closure intermediate. The published nemonoxacin malate synthesis route proceeds through this intermediate (as its ethyl ester or boron chelate form) with an overall yield of approximately 65% [1]. The availability of a validated continuous-flow microreactor process achieving ≥95% conversion, >85% yield, and a processing time reduction from ~24 hours to several minutes provides a scalable manufacturing platform with published performance benchmarks . Additionally, the compound's cataloguing as Nemonoxacin Impurity 30 means the same CAS-numbered material can support both API synthesis and the impurity profiling required for ANDA/DMF submissions .

Analytical Method Development and Pharmaceutical Quality Control for Nemonoxacin Formulations

Analytical laboratories developing HPLC, UPLC, or LC-MS/MS methods for nemonoxacin API purity determination, forced degradation studies, or stability-indicating assays require authentic impurity reference standards. CAS 221221-16-5, formally designated as Nemonoxacin Impurity 30 (and Impurity 20 in some pharmacopoeial listings), is supplied with detailed characterization data (NMR, HPLC, MS) compliant with regulatory guidelines [1]. Its use ensures accurate identification and quantification of this specific process-related impurity or degradation product in nemonoxacin drug substance and drug product, supporting method validation, batch release testing, and regulatory filing requirements for both originator and generic applications.

Comparative Quinolone Toxicology and Safety Profiling Studies

For academic or industrial groups investigating the structure-toxicity relationships of quinolone antibacterials, this intermediate provides access to the nemonoxacin scaffold, which represents the clinically validated non-fluorinated quinolone with documented safety advantages. The NFQ design strategy was specifically motivated by evidence that eliminating the C-6 fluorine reduces acute intravenous toxicity and clastogenicity relative to 6-fluorinated quinolones [1]. Comparative studies using nemonoxacin (derived from this intermediate) versus 6-fluoro quinolones such as levofloxacin and moxifloxacin can directly test the hypothesis that C-6 defluorination mitigates class-associated toxicities while retaining or enhancing antibacterial potency, as supported by the ≥4-fold gram-positive activity advantage demonstrated in the CANWARD 2007 surveillance study .

Quote Request

Request a Quote for 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.